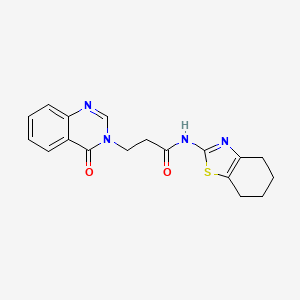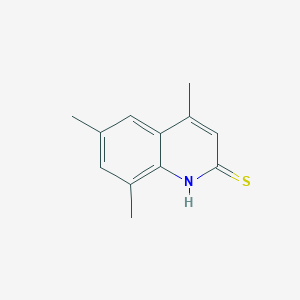
4,6,8-トリメチルキノリン-2-チオール
概要
説明
4,6,8-Trimethyl-quinoline-2-thiol is an organic compound with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.3 g/mol . It is a derivative of quinoline, characterized by the presence of three methyl groups at positions 4, 6, and 8, and a thiol group at position 2. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
科学的研究の応用
4,6,8-Trimethyl-quinoline-2-thiol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Research into its potential therapeutic applications, including its use as an antioxidant and in the development of novel drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethyl-quinoline-2-thiol typically involves the following steps:
Introduction of Methyl Groups: The methyl groups are introduced at positions 4, 6, and 8 through alkylation reactions. This can be done using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Thiol Group Addition: The thiol group is introduced at position 2 through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4,6,8-Trimethyl-quinoline-2-thiol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4,6,8-Trimethyl-quinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The thiol group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides (R-X) and acyl chlorides (RCOCl).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (R-X), acyl chlorides (RCOCl)
Major Products Formed
Oxidation: Disulfide derivatives, sulfonic acid derivatives
Reduction: Quinoline derivatives without the thiol group
Substitution: Various alkylated or acylated quinoline derivatives
作用機序
The mechanism of action of 4,6,8-Trimethyl-quinoline-2-thiol involves its interaction with various molecular targets and pathways:
Thiol Group Reactivity: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity.
Antioxidant Properties: The compound can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites or by modifying key amino acid residues.
類似化合物との比較
4,6,8-Trimethyl-quinoline-2-thiol can be compared with other quinoline derivatives:
Quinoline: The parent compound, which lacks the methyl and thiol groups. It is less reactive and has different chemical properties.
2-Methylquinoline: A simpler derivative with only one methyl group. It has different reactivity and applications.
8-Hydroxyquinoline: A derivative with a hydroxyl group instead of a thiol group.
The uniqueness of 4,6,8-Trimethyl-quinoline-2-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4,6,8-trimethyl-1H-quinoline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLWESBHRVYTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=S)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368686 | |
| Record name | 4,6,8-Trimethyl-quinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568570-16-1 | |
| Record name | 4,6,8-Trimethyl-quinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


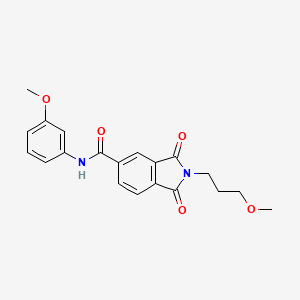
![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)

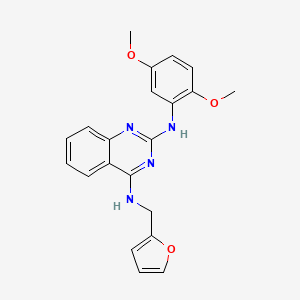
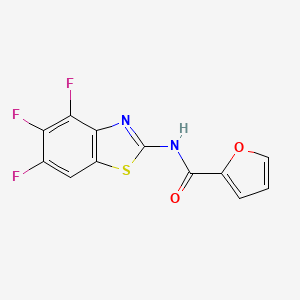
![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)

![6-[(3,4-DIFLUOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B1224945.png)
![6-Amino-4-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1224946.png)
![3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone](/img/structure/B1224947.png)
![[7-(Difluoromethyl)-5-(4-methoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinyl]-(1-piperidinyl)methanone](/img/structure/B1224950.png)
![N-(2-ethylphenyl)-2-[[2-(4-methoxyphenyl)-4-oxo-1-benzopyran-6-yl]oxy]acetamide](/img/structure/B1224951.png)
![4-(3-Bromophenyl)-7-methyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine](/img/structure/B1224953.png)
